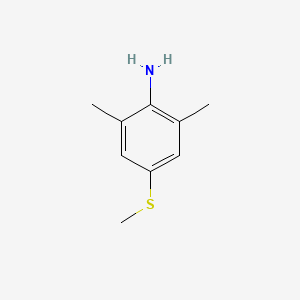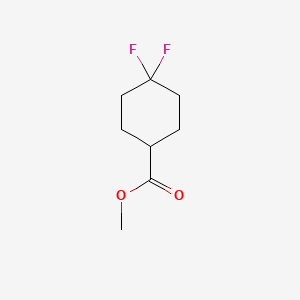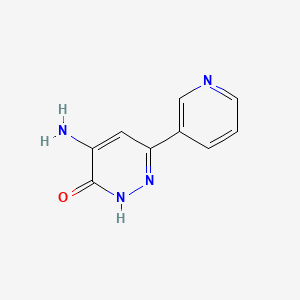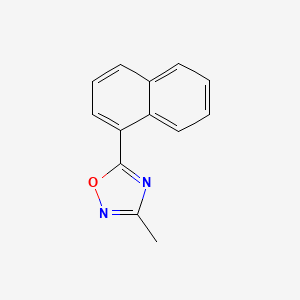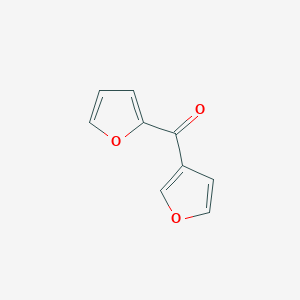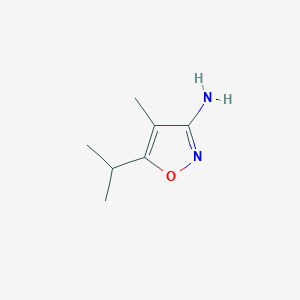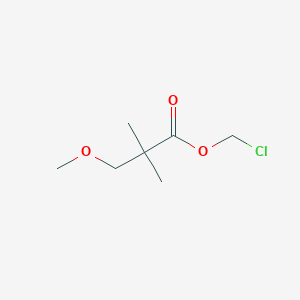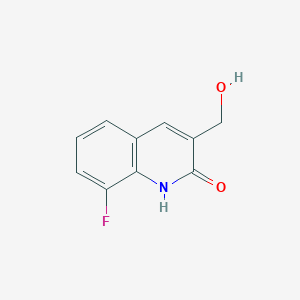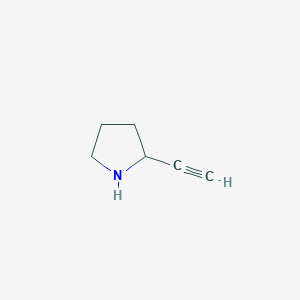
Methyl 4-(2-aminophenyl)-4-oxobutanoate
Descripción general
Descripción
Methyl 4-(2-aminophenyl)-4-oxobutanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a derivative of butanoic acid and has a molecular formula of C12H13NO3.
Aplicaciones Científicas De Investigación
Methyl 4-(2-aminophenyl)-4-oxobutanoate has been extensively studied for its potential applications in various fields. It has been found to have antibacterial, antitumor, and anti-inflammatory properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various neurotransmitter systems, including serotonin (5-ht) and norepinephrine (ne) transporters . These transporters play a crucial role in regulating the concentration of neurotransmitters in the synaptic cleft, thereby modulating neuronal signaling.
Mode of Action
It is suggested that similar compounds may act by a mechanism that involves uptake by the plasma membrane 5-ht and ne transporters . This uptake could potentially alter the concentration of these neurotransmitters in the synaptic cleft, leading to changes in neuronal signaling.
Biochemical Pathways
Compounds with similar structures have been found to influence the serotonin and norepinephrine pathways . These pathways are critical for various physiological processes, including mood regulation, sleep, and the body’s response to stress.
Result of Action
Similar compounds have been found to cause long-term loss of forebrain serotonin (5-ht) and norepinephrine (ne), while sparing striatal dopaminergic innervation . This suggests that Methyl 4-(2-aminophenyl)-4-oxobutanoate may have a similar effect, potentially leading to changes in mood and other neurological functions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Methyl 4-(2-aminophenyl)-4-oxobutanoate in lab experiments is its relatively low toxicity. It has been found to have a low acute toxicity and is not mutagenic or genotoxic. However, one of the limitations of using this compound is its limited solubility in water. This can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of Methyl 4-(2-aminophenyl)-4-oxobutanoate. One area of research is the development of new synthetic methods for this compound. Another area of research is the study of its potential use in the treatment of neurodegenerative disorders. Additionally, further studies are needed to explore its potential use in the treatment of bacterial infections and cancer.
Conclusion
Methyl 4-(2-aminophenyl)-4-oxobutanoate is a chemical compound that has potential applications in various fields. It has been found to have antibacterial, antitumor, and anti-inflammatory properties. Its mechanism of action is not fully understood, but it is believed to act by inhibiting the activity of enzymes such as COX-2 and LOX. While it has several advantages for use in lab experiments, its limited solubility in water can make it difficult to use in certain experiments. There are several future directions for the study of this compound, including the development of new synthetic methods and the study of its potential use in the treatment of neurodegenerative disorders, bacterial infections, and cancer.
Propiedades
IUPAC Name |
methyl 4-(2-aminophenyl)-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-15-11(14)7-6-10(13)8-4-2-3-5-9(8)12/h2-5H,6-7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRIKFAUEEGOUQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)C1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40563381 | |
| Record name | Methyl 4-(2-aminophenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40563381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57231-39-7 | |
| Record name | Methyl 4-(2-aminophenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40563381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

